molecular formula C9H16FNO4 B13653170 Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate

Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate

Cat. No.: B13653170
M. Wt: 221.23 g/mol
InChI Key: OPQLRNAPBIXORO-LURJTMIESA-N
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Description

Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom on a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate typically involves the protection of an amino group with a Boc group and the introduction of a fluorine atom. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form the Boc-protected amino acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications .

Properties

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

methyl (2S)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

OPQLRNAPBIXORO-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)F

Origin of Product

United States

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